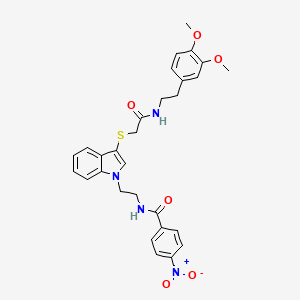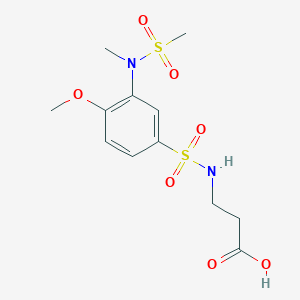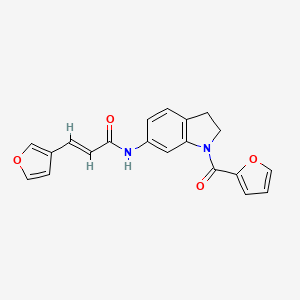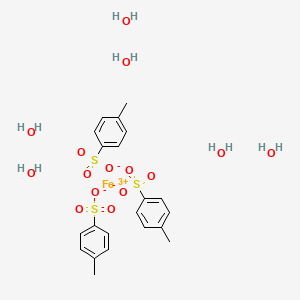![molecular formula C24H25N5O5 B2778913 6-(4-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one CAS No. 923123-60-8](/img/structure/B2778913.png)
6-(4-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that likely belongs to the class of compounds known as quinazolines, which are polycyclic aromatic compounds containing a quinazoline moiety . Quinazolines are known for their wide range of biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a quinazoline core with various substitutions. These include methoxyphenyl groups at the 4 and 9 positions and a tetrazolo group at the 5,6,7,9 positions .科学的研究の応用
GABAA Receptor Modulation
The compound's structural analogs have been synthesized and studied for their modulatory effects on the GABAA receptor, a key target in neuroscience research. Specifically, derivatives bearing the pyrazolo[1,5-a]quinazoline scaffold have shown to modulate GABAA receptor activity in electrophysiological studies, acting as partial agonists or inverse partial agonists. This suggests potential applications in developing therapeutics for neurological disorders (Guerrini et al., 2019).
Anti-tubercular Activity
Research into substituted benzo[h]quinazolines, closely related to the compound , has revealed significant anti-tubercular activity against Mycobacterium tuberculosis. This opens up possibilities for the development of new anti-tubercular agents based on the tetrazolo[5,1-b]quinazolin-8(4H)-one scaffold (Maurya et al., 2013).
Cytotoxicity and Molecular Docking
Tetrazolo[1,5-c]quinazoline derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, such as MCF-7 and HeLa. Molecular docking studies suggest these compounds may interact with tubulin, implicating their potential as anticancer agents through inhibition of tubulin polymerization (Mphahlele et al., 2017).
H1-Antihistaminic Agents
Derivatives structurally related to the compound have been investigated for their H1-antihistaminic activity. These studies have led to the identification of compounds that significantly protect against histamine-induced bronchospasm, suggesting a potential application in treating allergic reactions (Alagarsamy et al., 2009).
Tubulin Polymerization Inhibitors
Research into triazoloquinazolinone-based compounds as tubulin polymerization inhibitors has identified derivatives with potent anticancer activity across a panel of cancer cell lines. These findings highlight the therapeutic potential of these compounds as vascular disrupting agents in cancer treatment (Driowya et al., 2016).
作用機序
特性
IUPAC Name |
6-(4-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5/c1-31-16-7-5-13(6-8-16)14-9-17-21(18(30)10-14)22(29-24(25-17)26-27-28-29)15-11-19(32-2)23(34-4)20(12-15)33-3/h5-8,11-12,14,22H,9-10H2,1-4H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFYPHIRRQIBBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N4C(=NN=N4)N3)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3-Ethoxypropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2778835.png)

![N-([2,3'-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2778837.png)
![3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2778842.png)

![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-pyridin-2-YL-propionic acid](/img/structure/B2778844.png)


![(2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid](/img/structure/B2778847.png)

![1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2778850.png)
![Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2778852.png)
![N-(4-ethoxyphenyl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2778853.png)